1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea is a synthetic organic compound that features a pyrrolidine ring, a propyl chain, and a p-tolyl group attached to a urea moiety
Vorbereitungsmethoden
The synthesis of 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea typically involves the reaction of a pyrrolidine derivative with a propyl isocyanate and a p-tolylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require catalysts or specific temperature controls to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Wissenschaftliche Forschungsanwendungen
1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity or function, and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea can be compared with other similar compounds such as:
1-(2-(Pyrrolidin-1-yl)ethyl)-3-(p-tolyl)urea: This compound has a shorter ethyl chain instead of a propyl chain, which may affect its reactivity and interactions.
1-(2-(Pyrrolidin-1-yl)propyl)-3-(m-tolyl)urea: The position of the tolyl group is different, which can influence the compound’s chemical properties and biological activity.
1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-chlorophenyl)urea:
Eigenschaften
Molekularformel |
C15H23N3O |
---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(2-pyrrolidin-1-ylpropyl)urea |
InChI |
InChI=1S/C15H23N3O/c1-12-5-7-14(8-6-12)17-15(19)16-11-13(2)18-9-3-4-10-18/h5-8,13H,3-4,9-11H2,1-2H3,(H2,16,17,19) |
InChI-Schlüssel |
CMRWBZADBODHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.